Allylamine, 1,1-dimethyl-

Description

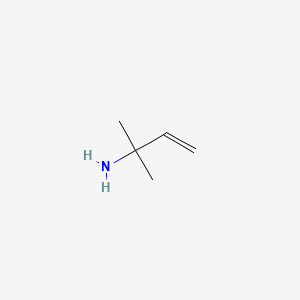

Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-en-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-5(2,3)6/h4H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPAKDHMRWACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183933 | |

| Record name | Allylamine, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-60-1 | |

| Record name | Allylamine, 1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylamine, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Allylamine, 1,1-dimethyl-" synthesis from dimethylamine and allyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-dimethylallylamine, also known as N,N-dimethylallylamine, from the reaction of dimethylamine and allyl chloride. This guide details the experimental protocol, quantitative data, reaction pathway, and safety considerations associated with this important chemical intermediate.

Introduction

1,1-Dimethylallylamine is a tertiary amine that serves as a valuable building block in organic synthesis. Its utility stems from the presence of both a nucleophilic dimethylamino group and a reactive allyl group, making it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and quaternary ammonium salts used as surfactants and disinfectants.[1] The synthesis of 1,1-dimethylallylamine is typically achieved through the nucleophilic substitution reaction between dimethylamine and allyl chloride.[1] This guide provides a detailed procedure for this synthesis, focusing on practical laboratory-scale preparation.

Reaction Pathway and Mechanism

The synthesis of 1,1-dimethylallylamine proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a dimethylallylaminium chloride salt. In the presence of a base, such as sodium hydroxide, this salt is deprotonated to yield the free tertiary amine, 1,1-dimethylallylamine, and a salt byproduct (sodium chloride) and water.

dot

Caption: Reaction pathway for the synthesis of 1,1-dimethylallylamine.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 1,1-dimethylallylamine.

3.1. Materials and Reagents

-

Dimethylamine (40% aqueous solution)

-

Allyl chloride (98%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (fractional distillation setup recommended)

3.3. Reaction Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser is set up in a fume hood.

-

Charging Reactants: The flask is charged with a 40% aqueous solution of dimethylamine. The flask is then cooled in an ice bath to 0-5 °C with stirring.

-

Addition of Allyl Chloride: Allyl chloride is added dropwise to the cooled dimethylamine solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.

-

Addition of Base: After the complete addition of allyl chloride, a solution of sodium hydroxide in water is added slowly to the reaction mixture, again maintaining the temperature below 10 °C. The amount of sodium hydroxide should be sufficient to neutralize the hydrochloric acid formed during the reaction. A slight molar excess of sodium hydroxide is recommended.

-

Reaction: Once the addition of the base is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to a gentle reflux (around 45 °C) and maintained at this temperature for approximately 6-8 hours with vigorous stirring.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated from the aqueous layer using a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with dichloromethane to recover any dissolved product.

-

Drying: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation at atmospheric pressure. The fraction boiling at approximately 62-64 °C is collected as pure 1,1-dimethylallylamine.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 1,1-dimethylallylamine.

| Parameter | Value |

| Reactants | |

| Dimethylamine (40% aq.) | 1.2 - 1.5 molar equivalents |

| Allyl Chloride | 1.0 molar equivalent |

| Sodium Hydroxide | 1.1 - 1.2 molar equivalents |

| Reaction Conditions | |

| Initial Temperature | 0 - 10 °C |

| Reaction Temperature | 45 °C (reflux) |

| Reaction Time | 6 - 8 hours |

| Product Information | |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | 62 - 64 °C at 760 mmHg[2] |

| Density | 0.719 g/mL at 20 °C[3] |

| Typical Yield | 60 - 75% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

dot

Caption: Experimental workflow for the synthesis of 1,1-dimethylallylamine.

Safety Precautions

It is imperative to handle all chemicals and perform the experiment with strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Fume Hood: This experiment must be conducted in a well-ventilated fume hood due to the volatile and potentially harmful nature of the reactants and product.[4]

-

Dimethylamine: Is a flammable and corrosive gas, typically handled as an aqueous solution. It can cause severe skin burns and eye damage.

-

Allyl Chloride: Is a highly flammable, toxic, and carcinogenic liquid. It should be handled with extreme care, avoiding inhalation and skin contact.

-

Sodium Hydroxide: Is a corrosive solid and its solutions can cause severe burns.

-

1,1-Dimethylallylamine: Is a flammable liquid and can cause skin and eye irritation.[4]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4] An emergency eyewash and safety shower should be readily accessible.

Conclusion

The synthesis of 1,1-dimethylallylamine from dimethylamine and allyl chloride is a well-established and efficient method for producing this versatile chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this compound for various applications in drug development and chemical research. Careful control of reaction conditions, particularly temperature, and a thorough purification process are key to obtaining a high yield of pure product.

References

An In-depth Technical Guide to Dimethylated Allylamine Isomers

An Important Note on Chemical Identity: The topic "Allylamine, 1,1-dimethyl-" with the CAS number 2155-94-4 presents a point of ambiguity. These two identifiers correspond to two distinct structural isomers:

-

"Allylamine, 1,1-dimethyl-" , more systematically named 2-methylbut-3-en-2-amine , is correctly identified by the CAS number 2978-60-1 .

-

The CAS number 2155-94-4 refers to N,N-Dimethylallylamine .

This guide will provide a comprehensive overview of both compounds to ensure clarity and provide a thorough resource for researchers, scientists, and drug development professionals.

Part 1: N,N-Dimethylallylamine (CAS 2155-94-4)

N,N-Dimethylallylamine is a tertiary amine characterized by a dimethylamino group attached to an allyl group. It is a versatile building block in organic synthesis.[1] This colorless to pale yellow liquid possesses a distinctive fishy or ammonia-like odor.[1] It is soluble in common organic solvents and has limited miscibility with water.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for N,N-Dimethylallylamine.

| Property | Value | Reference |

| Molecular Formula | C5H11N | [2][3] |

| Molecular Weight | 85.15 g/mol | [2][3] |

| Density | 0.730 g/cm³ at 20 °C | [2] |

| Boiling Point | 62-64.5 °C at 1013 hPa | [2] |

| Flash Point | -20 °C (-4.0 °F) - closed cup | [2] |

| Refractive Index | 1.4000 to 1.402 at 20 °C | [3] |

| pKa | 8.88 ± 0.28 (Predicted) | [1] |

| Assay | ≥98.0% (GC) | [2] |

Synthesis and Experimental Protocols

N,N-Dimethylallylamine is commonly synthesized via the nucleophilic substitution of an allyl halide with dimethylamine.

Experimental Protocol: Synthesis from 3-Chloropropene and Dimethylamine [1]

This method involves the reaction of 3-chloropropene with dimethylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Reactants: 3-chloropropene, Dimethylamine, Sodium Hydroxide (as an acid scavenger).

-

Solvent: Carbon tetrachloride or solvent-free conditions.

-

Procedure:

-

Combine 3-chloropropene and dimethylamine in a suitable reaction vessel.

-

Add sodium hydroxide to the mixture.

-

Maintain the reaction temperature at 45°C for 45 hours.

-

After the reaction is complete, allow the mixture to separate into aqueous and organic layers.

-

Separate the aqueous layer to isolate the N,N-Dimethylallylamine product.

-

Alternative Experimental Protocol: Synthesis from 3-Bromopropene and Dimethylamine [1]

-

Reactants: 3-Bromopropene, Dimethylamine.

-

Solvent: Water.

-

Procedure:

-

React dimethylamine with 3-bromopropene in water.

-

Reflux the reaction mixture for 30 minutes.

-

The reported yield for this method is approximately 62.5%.

-

Synthesis Workflow

Caption: Synthesis of N,N-Dimethylallylamine from 3-Chloropropene.

Applications

N,N-Dimethylallylamine is a valuable intermediate in various industrial and scientific fields:

-

Pharmaceuticals: It serves as a building block in the synthesis of antihistamines, antimuscarinics, and antipsychotics.[4] It is also an intermediate in the production of N,N-dimethylaminoethyl methacrylate, a component used in dental materials.[4]

-

Agrochemicals: This compound is a precursor for the synthesis of herbicides, insecticides, and fungicides.[4][5] It is also utilized in the production of plant growth regulators.[4]

-

Polymers and Specialty Chemicals: N,N-Dimethylallylamine is used as a monomer in the production of polymers like polyurethanes, polyamides, and polyesters.[4][5] It also functions as a crosslinking agent in adhesives, coatings, and sealants.[4] Furthermore, it is a precursor for surfactants, dyes, and pigments.[4]

Safety and Toxicology

N,N-Dimethylallylamine is classified as a hazardous substance.[6]

-

Flammability: It is a highly flammable liquid and vapor with a low flash point.[6] Keep away from heat, sparks, open flames, and other ignition sources.

-

Corrosivity and Irritation: It causes severe skin burns and eye damage.[6] Inhalation is harmful and can cause respiratory irritation.[1][6]

-

Handling Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[6]

Part 2: "Allylamine, 1,1-dimethyl-" (2-methylbut-3-en-2-amine) (CAS 2978-60-1)

"Allylamine, 1,1-dimethyl-", systematically known as 2-methylbut-3-en-2-amine, is a primary amine. It is a colorless liquid and is used as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical sector.

Chemical and Physical Properties

The following table summarizes the key quantitative data for "Allylamine, 1,1-dimethyl-".

| Property | Value | Reference |

| Molecular Formula | C5H11N | |

| Molecular Weight | 85.15 g/mol | |

| Density | 0.774 g/cm³ | |

| Boiling Point | 96 °C at 760 mmHg | |

| Flash Point | 4.3 °C | |

| Refractive Index | 1.43 |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route would be the reaction of 2-methyl-3-buten-2-ol with a halogenating agent (e.g., HBr) to form an allyl halide, which then reacts with ammonia or a protected amine equivalent to yield the final product.

Synthesis Workflow

Caption: Conceptual synthesis of 2-methylbut-3-en-2-amine.

Applications

The primary application identified for 2-methylbut-3-en-2-amine is as a key intermediate in the pharmaceutical industry. It is used in the synthesis of naphthyridine derivatives, which have shown potential as cholesterol acyltransferase inhibitors. These derivatives are of interest for the development of drugs to manage high cholesterol levels and associated cardiovascular diseases.

Safety and Toxicology

Detailed safety and toxicology information for 2-methylbut-3-en-2-amine is not as extensively documented as for its isomer. However, as an unsaturated amine, it should be handled with care, assuming it may have irritant properties. Standard laboratory safety precautions, including the use of PPE, are recommended when handling this compound.

References

- 1. Page loading... [guidechem.com]

- 2. N,N-Dimethylallylamine for synthesis 2155-94-4 [sigmaaldrich.com]

- 3. N,N-Dimethylallylamine, 98% | Fisher Scientific [fishersci.ca]

- 4. nbinno.com [nbinno.com]

- 5. Wholesale N,N-Dimethylallylamine CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Analysis of N,N-dimethylallylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-dimethylallylamine (C₅H₁₁N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for N,N-dimethylallylamine is C₅H₁₁N, with a molecular weight of 85.15 g/mol .[1] The spectroscopic data presented below are crucial for its identification and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for N,N-dimethylallylamine are summarized below.

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 5.833 | ddt | J(A,B) = 17.3, J(A,C) = 9.7, J(A,D) = 6.4 | -CH= |

| B | 5.14 | d | J(A,B) = 17.3 | =CH₂ (trans) |

| C | 5.10 | d | J(A,C) = 9.7 | =CH₂ (cis) |

| D | 2.910 | d | J(A,D) = 6.4 | -CH₂-N |

| E | 2.219 | s | -N(CH₃)₂ |

s : singlet, d : doublet, ddt : doublet of doublets of triplets

¹³C NMR (Carbon NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for N,N-dimethylallylamine are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2970, ~2860, ~2820 | Strong | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~1260 | Strong | C-N stretch |

| ~995, ~915 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N,N-dimethylallylamine, the key mass spectral data are as follows:

| m/z | Relative Intensity (%) | Assignment |

| 85 | 40.5 | [M]⁺ (Molecular Ion) |

| 84 | 24.6 | [M-H]⁺ |

| 70 | 11.3 | [M-CH₃]⁺ |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 42 | 41.9 | [C₃H₆]⁺ or [C₂H₄N]⁺ |

| 41 | 23.5 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid amine samples.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of N,N-dimethylallylamine is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like N,N-dimethylallylamine, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[3][4]

-

Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is acquired. Multiple scans are typically averaged to improve the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm⁻¹.[4]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as N,N-dimethylallylamine.

References

- 1. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sintef.no [sintef.no]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 1,1-Dimethylallylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,1-dimethylallylamine (also known as N,N-dimethylallylamine) in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility and outlines detailed experimental protocols for determining precise solubility parameters in a laboratory setting.

Introduction to 1,1-Dimethylallylamine

1,1-Dimethylallylamine is a tertiary amine that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both an allyl group and a dimethylamino moiety, allows for a variety of chemical transformations. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

1,1-Dimethylallylamine is generally characterized by its good solubility in common organic solvents. This is attributed to its relatively low molecular weight and the presence of an amine group which can interact with a range of solvent types. While specific quantitative data (e.g., g/100mL) is not widely reported, the available literature indicates its miscibility with several key solvents.

Table 1: Qualitative Solubility of 1,1-Dimethylallylamine in Various Solvents

| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference |

| Alcohols | Ethanol | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1][2] |

| Halogenated | Chloroform | Soluble | [1] |

| Halogenated | Dichloromethane | Soluble | [2] |

| Aqueous | Water | Limited Miscibility/Soluble | [1][3][4][5] |

Note: The term "soluble" in this context generally implies that the substances form a homogeneous solution. "Limited miscibility" suggests that they may not mix in all proportions.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following methodologies are adapted from established procedures for determining the solubility of amines and other organic compounds.[6][7][8]

3.1. General Qualitative Solubility Test

This test provides a rapid assessment of a compound's solubility in a given solvent.

-

Materials:

-

1,1-Dimethylallylamine

-

Solvent of interest (e.g., ethanol, diethyl ether, dichloromethane)

-

Small test tubes (e.g., 100 x 13 mm)

-

Pipettes or droppers

-

Vortex mixer or shaker

-

-

Procedure:

-

Add approximately 0.1 g of 1,1-dimethylallylamine to a clean, dry test tube.[2]

-

Add the selected organic solvent dropwise, starting with 0.5 mL.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[7]

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the presence of a separate layer.

-

Continue adding the solvent in 0.5 mL increments up to a total of 3 mL, observing for dissolution at each step.

-

Record the compound as soluble, partially soluble, or insoluble based on the observations.

-

3.2. Quantitative Solubility Determination (Isothermal Method)

This method aims to determine the saturation concentration of the solute in the solvent at a specific temperature.

-

Materials:

-

1,1-Dimethylallylamine

-

Solvent of interest

-

Scintillation vials or small flasks with secure caps

-

Analytical balance

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)

-

-

Procedure:

-

Prepare a series of vials with a known volume of the solvent.

-

Add an excess amount of 1,1-dimethylallylamine to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature.

-

Stir the mixtures for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered aliquot with a known volume of a suitable solvent.

-

Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the concentration of 1,1-dimethylallylamine.

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound like 1,1-dimethylallylamine.

Caption: General workflow for quantitative solubility determination.

Factors Influencing Solubility

The solubility of 1,1-dimethylallylamine can be influenced by several factors:

-

Temperature: Solubility of solids in liquids generally increases with temperature. For liquid-liquid systems, miscibility can either increase or decrease with temperature.

-

Pressure: For liquid and solid solutes, pressure has a negligible effect on solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility characteristics.

-

pH (in aqueous systems): As an amine, the solubility of 1,1-dimethylallylamine in water is highly pH-dependent. In acidic solutions, it will form a more soluble ammonium salt.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. N,N-Dimethylallylamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. galaxy.ai [galaxy.ai]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

N,N-Dimethylallylamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-dimethylallylamine (CAS 2155-94-4). The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and safe handling of this compound.

Chemical Properties and General Stability

N,N-dimethylallylamine is a colorless to slightly yellow liquid with a strong, ammonia-like odor.[1] It is generally considered to be a stable compound under recommended storage conditions.[1][2][3] However, it is a highly flammable liquid and vapor and can cause severe skin burns and eye damage.[3][4][5][6] One source indicates that the compound is unstable to light.

Recommended Storage Conditions

Proper storage of N,N-dimethylallylamine is crucial to maintain its quality and ensure safety. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommendation | Source(s) |

| Temperature | Store below 30°C. Some sources recommend 2-30°C or refrigeration (0-6°C). | [1][2][3][7][8] |

| Atmosphere | Store under an inert atmosphere. | [5] |

| Container | Keep in a tightly closed container. | [4][5][6][9] |

| Location | Store in a cool, dry, and well-ventilated place. Should be stored in a corrosives area and/or a flammables refrigerator. | [4][5][6][9] |

| Hazards to Avoid | Keep away from heat, sparks, open flames, and other sources of ignition. | [4][5][6] |

Chemical Incompatibilities

N,N-dimethylallylamine is incompatible with several classes of chemicals. Contact with these substances should be avoided to prevent hazardous reactions.

| Incompatible Substance | Potential Hazard | Source(s) |

| Strong oxidizing agents | Vigorous reactions, fire, or explosion. | [4][5] |

| Strong bases | Incompatible. | [5] |

| Acids | Incompatible. | [5] |

Stability Data

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for N,N-dimethylallylamine, a forced degradation study is the recommended approach. These studies deliberately stress the compound to identify potential degradation products and pathways. The following are generalized protocols based on ICH guidelines that can be adapted for N,N-dimethylallylamine.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

Objective: To identify likely degradation products and establish degradation pathways.

General Procedure:

-

Prepare solutions of N,N-dimethylallylamine in appropriate solvents.

-

Expose the solutions to various stress conditions as outlined below.

-

Analyze the stressed samples at specified time points using a suitable analytical method (e.g., HPLC, GC) to quantify the remaining N,N-dimethylallylamine and detect degradation products.

Stress Conditions:

-

Acid Hydrolysis: Expose the sample to a solution of hydrochloric acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Expose the sample to a solution of sodium hydroxide (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the sample (solid or solution) at a high temperature (e.g., 70°C).

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light (e.g., wrapped in aluminum foil) to assess thermal degradation during the study.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a flame ionization detector (FID), should be developed and validated to separate and quantify N,N-dimethylallylamine from its potential degradation products.

Visualizing Stability and Handling

The following diagrams illustrate key aspects of N,N-dimethylallylamine stability and handling.

Caption: Factors contributing to the degradation of N,N-dimethylallylamine.

Caption: Workflow for the proper storage and handling of N,N-dimethylallylamine.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. acdlabs.com [acdlabs.com]

- 3. N,N-Dimethylallylamine analytical standard 2155-94-4 [sigmaaldrich.com]

- 4. ijariie.com [ijariie.com]

- 5. ijrpp.com [ijrpp.com]

- 6. chembk.com [chembk.com]

- 7. forced degradation products: Topics by Science.gov [science.gov]

- 8. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to 1,1-Dimethylallylamine: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylallylamine, systematically known as 2-methylbut-3-en-2-amine, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered primary amine adjacent to a vinyl group, offers a gateway to a diverse array of complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of 1,1-dimethylallylamine, with a focus on its utility in the construction of pyridines and other heterocyclic systems. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The quest for novel molecular architectures with specific biological activities is a driving force in medicinal chemistry and drug discovery. Nitrogen-containing heterocycles are a prominent class of compounds in this pursuit, forming the core scaffold of numerous pharmaceuticals. The strategic incorporation of versatile building blocks is paramount to the efficient synthesis of these complex molecules. 1,1-Dimethylallylamine (2-methylbut-3-en-2-amine) has emerged as a significant synthon, providing a unique combination of a nucleophilic amine and a reactive alkene moiety. This guide aims to be an in-depth resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 1,1-dimethylallylamine is essential for its effective use in synthesis.

Table 1: Physical and Chemical Properties of 1,1-Dimethylallylamine

| Property | Value | Reference |

| CAS Number | 2978-60-1 | N/A |

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [2][3] |

| IUPAC Name | 2-methylbut-3-en-2-amine | [1] |

| Synonyms | Allylamine, 1,1-dimethyl- | [1] |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 96 °C at 760 mmHg | N/A |

| Density | 0.774 g/cm³ | N/A |

| Refractive Index | 1.430 | N/A |

| Flash Point | 4.3 °C | N/A |

| Vapor Pressure | 44.4 mmHg at 25 °C | N/A |

Spectroscopic Data:

-

¹H NMR: Protons of the two methyl groups would appear as a singlet, the -NH₂ protons as a broad singlet, and the vinyl protons would exhibit characteristic splitting patterns (a doublet of doublets for the CH proton and two doublets for the CH₂ protons).

-

¹³C NMR: Five distinct signals would be expected, corresponding to the two equivalent methyl carbons, the quaternary carbon, and the two sp² hybridized carbons of the vinyl group.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine, C=C stretching for the alkene, and C-H stretching for the alkyl and vinyl groups.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 85, with fragmentation patterns corresponding to the loss of methyl and allyl groups.

Synthesis of 1,1-Dimethylallylamine

1,1-Dimethylallylamine can be synthesized from its corresponding alcohol, 2-methyl-3-buten-2-ol. A common route involves the selective reduction of 2-methyl-3-butyn-2-ol.[4][5][6][7]

Synthesis of the Precursor: 2-Methyl-3-buten-2-ol

The precursor alcohol is readily prepared by the partial hydrogenation of 2-methyl-3-butyn-2-ol.[4]

Experimental Protocol: Synthesis of 2-Methyl-3-buten-2-ol [4]

-

Materials: 2-methyl-3-butyn-2-ol (336 g), light petroleum, quinoline (16.8 g), Lindlar catalyst (30 g), hydrogen gas.

-

Procedure:

-

A solution of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.

-

Quinoline and Lindlar catalyst are added to the solution.

-

The mixture is cooled to 10 °C and shaken in an atmosphere of hydrogen.

-

Hydrogen uptake is monitored until 4 moles have been absorbed (typically 3-5 hours).

-

The catalyst is removed by filtration.

-

The product is purified by distillation through a filled column.

-

-

Yield: 94% (323 g).[4]

-

Physical Properties: Boiling point 97-98 °C; refractive index (n_D) = 1.4141 at 25 °C.[4]

Conversion of 2-Methyl-3-buten-2-ol to 1,1-Dimethylallylamine

The conversion of the tertiary alcohol to the primary amine can be achieved through various methods, such as the Ritter reaction followed by hydrolysis, or via an S_N1-type reaction with an amine source. A plausible synthetic route is outlined below.

Figure 1: Plausible synthetic pathway for 1,1-Dimethylallylamine.

Applications in Organic Synthesis

1,1-Dimethylallylamine serves as a versatile building block for the synthesis of a variety of nitrogen-containing compounds, most notably substituted pyridines.

Synthesis of Substituted Pyridines

The construction of substituted pyridine rings is a significant area of organic synthesis due to the prevalence of this motif in pharmaceuticals and agrochemicals.[2][8][9] 1,1-Dimethylallylamine can be utilized in multi-component reactions to afford highly functionalized pyridines.

A general strategy involves the reaction of 1,1-dimethylallylamine with ynals and isocyanates in the presence of a base.[8] This approach offers a metal-free and environmentally benign route to 2,3,6-substituted pyridines.

Figure 2: Generalized workflow for the synthesis of substituted pyridines.

Experimental Protocol: General Procedure for the Synthesis of 2,3,6-Substituted Pyridines (Adapted from a similar reaction) [8]

-

Materials: Ynal (1.0 equiv), isocyanate (1.2 equiv), 1,1-dimethylallylamine (1.1 equiv), alcohol (e.g., methanol, 2.0 equiv), DIPEA (2.0 equiv), THF.

-

Procedure:

-

To a solution of the ynal in THF are added the isocyanate, 1,1-dimethylallylamine, the alcohol, and DIPEA.

-

The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 h).

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel.

-

Table 2: Representative Examples of Substituted Pyridines Synthesized from Analogous Amines [8]

| Ynal | Isocyanate | Amine | Alcohol | Product | Yield (%) |

| Phenylpropiolaldehyde | Phenyl isocyanate | Benzylamine | Methanol | Methyl 2-(benzylamino)-5,6-diphenylnicotinate | 85 |

| 3-Phenylpropiolaldehyde | 4-Chlorophenyl isocyanate | Aniline | Ethanol | Ethyl 2-anilino-6-(4-chlorophenyl)-5-phenylnicotinate | 78 |

Note: The yields are for analogous reactions with different amines and are provided for illustrative purposes.

Role in Aza-Diels-Alder Reactions

The vinyl group in 1,1-dimethylallylamine can participate as a dienophile in aza-Diels-Alder reactions, providing a route to six-membered nitrogen-containing heterocycles.[10] The reaction typically involves an imine, which can be generated in situ from an amine and an aldehyde.[10]

Figure 3: Schematic of an Aza-Diels-Alder reaction involving an imine derived from 1,1-dimethylallylamine.

Potential as a Chiral Auxiliary

The chiral nature of many biologically active molecules necessitates the use of enantioselective synthetic strategies. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[11][12] While not extensively reported, the structure of 1,1-dimethylallylamine suggests its potential for development into a chiral auxiliary, particularly if resolved into its enantiomers. The amine handle allows for attachment to a substrate, and the stereocenter could influence the facial selectivity of reactions on a nearby functional group.

Conclusion

1,1-Dimethylallylamine is a building block with significant potential in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles. Its utility in multi-component reactions for the synthesis of substituted pyridines highlights a modern, efficient, and atom-economical approach to this important class of compounds. While detailed experimental protocols for a wide range of its applications are still emerging in the literature, the foundational reactions and principles outlined in this guide provide a strong basis for its exploration and implementation in synthetic chemistry. Further research into its applications, particularly in stereoselective synthesis, is warranted and promises to expand the synthetic chemist's toolkit for the creation of novel and medicinally relevant molecules.

References

- 1. 2-Methyl-3-buten-2-amine | C5H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl but-2-ene amine | C5H11N | CID 54180192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide on the Core Reactivity of the Allyl Group in N,N-Dimethylallylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylallylamine is a versatile tertiary amine featuring a reactive allyl group, making it a valuable building block in organic synthesis. Its unique structure, combining the nucleophilicity of the tertiary amine with the electrophilic and radical reactivity of the carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of the allyl group in N,N-dimethylallylamine, focusing on key reaction classes relevant to pharmaceutical and materials science research. We will delve into electrophilic additions, radical reactions, polymerization, and cycloadditions, presenting quantitative data where available and detailing experimental protocols for seminal reactions.

Core Reactivity of the Allyl Group

The reactivity of the allyl group in N,N-dimethylallylamine is primarily dictated by the π-electrons of the double bond and the adjacent allylic C-H bonds. The electron-donating nature of the dimethylamino group can influence the electron density of the double bond, though this effect is modulated by the insulating methylene group. The key reaction types involving the allyl group are:

-

Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophilic species.

-

Radical Reactions: The double bond can undergo radical addition, and the allylic protons are susceptible to abstraction, forming a resonance-stabilized allylic radical.

-

Polymerization: The vinyl group can participate in polymerization reactions, leading to the formation of functional polymers.

-

Cycloaddition Reactions: The double bond can act as a dipolarophile in cycloaddition reactions.

-

Quaternization of the Amine: While not a reaction of the allyl group itself, the quaternization of the nitrogen atom can influence the reactivity of the allyl moiety and is a key functionalization pathway.

Electrophilic Addition Reactions

The π-bond of the allyl group in N,N-dimethylallylamine is susceptible to attack by various electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol. The reaction is highly stereospecific, with the hydrogen and hydroxyl groups adding in a syn fashion.[1][2][3]

Mechanism:

The reaction proceeds via a concerted syn-addition of the B-H bond across the alkene. The boron atom, being the electrophile, adds to the less sterically hindered terminal carbon of the allyl group. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, with retention of stereochemistry.[1][2]

Experimental Protocol: Hydroboration-Oxidation of an Alkene (General Procedure)

A solution of the alkene (e.g., 1-decene, 1.0 mmol) in dry THF (2 mL) is placed in a flame-dried, nitrogen-flushed round-bottom flask. A 1.0 M solution of borane-tetrahydrofuran complex (BH3-THF) in THF (0.33 mL, 0.33 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then cooled to 0 °C, and 3 M aqueous sodium hydroxide (0.5 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (0.5 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the alcohol.

Note: This is a general procedure and may need to be optimized for N,N-dimethylallylamine.

Halogenation (Bromination)

The addition of halogens, such as bromine, to the allyl group of N,N-dimethylallylamine proceeds via a halonium ion intermediate, leading to the formation of a vicinal dihalide.

Mechanism:

The reaction is initiated by the electrophilic attack of bromine on the double bond, forming a cyclic bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion, resulting in the trans-dihalide.

Experimental Protocol: Allylic Bromination using N-Bromosuccinimide (NBS) (General Procedure)

To a solution of the allylic compound in carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is refluxed or irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.[4]

Note: This procedure describes allylic bromination at the allylic position. For addition across the double bond, direct reaction with Br2 in an inert solvent is typically employed.

Epoxidation

Epoxidation of the allyl group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.

Mechanism:

The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, often referred to as the "butterfly" mechanism.

Quantitative Data:

Radical Reactions

The allyl group of N,N-dimethylallylamine can participate in radical reactions, either through addition to the double bond or through abstraction of an allylic hydrogen.

Radical Addition

In the presence of a radical initiator, radical species can add to the double bond of the allyl group. The regioselectivity of this addition is typically anti-Markovnikov, with the radical adding to the terminal carbon to form the more stable secondary radical intermediate.

Free Radical Polymerization

N,N-dimethylallylamine can undergo free radical polymerization to form poly(N,N-dimethylallylamine). The polymerization is initiated by the decomposition of a radical initiator, which generates radicals that add to the monomer's double bond.

Kinetics of Polymerization:

The rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]). For the radical copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (a related monomer), the polymerization rate equation was found to be Rp = k[M]^2.6[I]^0.6.[7] The initiator efficiency (f) is a crucial factor, representing the fraction of radicals that successfully initiate polymerization.[8]

Table 1: Reactivity Ratios for Copolymerization

Reactivity ratios (r1 and r2) are important parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. While specific reactivity ratios for N,N-dimethylallylamine were not found, the principles of their determination are well-established.[1][6][9][10][11]

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

| N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) | Vinyl ether of monoethanolamine (VEMEA) | >1 | <1 | DADMAC is more reactive than VEMEA[7] |

Cycloaddition Reactions

The double bond of the allyl group can act as a 2π component in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones.

[3+2] Cycloaddition with Nitrones

Nitrones react with alkenes in a [3+2] cycloaddition to form isoxazolidine rings. The regioselectivity of the reaction is controlled by frontier molecular orbital (FMO) interactions between the nitrone (1,3-dipole) and the alkene (dipolarophile).[5][12][13]

Quaternization of the Amine

The tertiary amine functionality of N,N-dimethylallylamine can be readily quaternized by reaction with alkyl halides. This reaction proceeds via an SN2 mechanism.

Mechanism:

The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. goldbook.iupac.org [goldbook.iupac.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. iupac.org [iupac.org]

- 12. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Exploration and Development of Nitrone Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

"Allylamine, 1,1-dimethyl-" molecular weight and formula

Synonyms: 2-methylbut-3-en-2-amine

This document provides essential physicochemical properties of 1,1-Dimethylallylamine, a valuable intermediate in various chemical syntheses. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties

The fundamental molecular characteristics of 1,1-Dimethylallylamine are summarized in the table below. These values are critical for stoichiometric calculations, analytical method development, and chemical reaction planning.

| Identifier | Value | Reference |

| Molecular Formula | C₅H₁₁N | [1][2][3][4] |

| Molecular Weight | 85.15 g/mol | [2][5][6][7] |

| 85.1475 | [1][3] | |

| CAS Registry Number | 2978-60-1 | [1][2][3] |

Chemical Structure and Identifiers

The structural and unique identifiers for 1,1-Dimethylallylamine are crucial for unambiguous identification in literature and databases.

| Identifier Type | Identifier |

| IUPAC Name | 2-methylbut-3-en-2-amine |

| SMILES | CC(C)(C=C)N |

| InChI | InChI=1S/C5H11N/c1-4-5(2,3)6/h4H,1,6H2,2-3H3 |

| InChIKey | RBRPAKDHMRWACJ-UHFFFAOYSA-N |

References

- 1. Allylamine, 1,1-dimethyl- [webbook.nist.gov]

- 2. Allylamine, 1,1-dimethyl- | C5H11N | CID 137783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 2978-60-1,2-methylbut-3-en-2-amine | lookchem [lookchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. N,N-Dimethylallylamine for synthesis 2155-94-4 [sigmaaldrich.com]

- 6. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]

- 7. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dimethylallylamine: A Comprehensive Technical Guide on its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and polymers.[1][2] Its discovery, rooted in the mid-20th-century exploration of alkylated amines, has paved the way for numerous applications leveraging its unique combination of a reactive allyl group and a nucleophilic dimethylamino moiety.[1] This technical guide provides an in-depth exploration of the historical and modern synthetic routes to N,N-dimethylallylamine, complete with detailed experimental protocols, comparative data, and workflow visualizations to support researchers in its application and development.

Discovery and Historical Context

The first synthesis of N,N-dimethylallylamine is reported to have occurred in the mid-20th century during broader investigations into the synthesis and application of alkylated amines for industrial and pharmaceutical purposes.[1] While a single discoverer is not officially credited, the most established early method involves the nucleophilic substitution of an allyl halide with dimethylamine.[1] This foundational reaction remains a cornerstone of its laboratory and industrial-scale production.

Synthetic Methodologies

The synthesis of N,N-dimethylallylamine can be broadly categorized into two primary strategies: the classical alkylation of dimethylamine with allyl halides and modern catalytic approaches utilizing allyl alcohol.

Alkylation of Dimethylamine with Allyl Halides

This classical approach is the most frequently cited method for the preparation of N,N-dimethylallylamine. The reaction involves the nucleophilic attack of dimethylamine on an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid.

One of the earliest documented methods involves the reaction of dimethylamine with 3-bromopropene.

-

Reaction Scheme: CH₂=CHCH₂Br + (CH₃)₂NH → CH₂=CHCH₂N(CH₃)₂ + HBr

-

Experimental Protocol: A detailed experimental protocol for this synthesis is as follows: In a reaction vessel, dimethylamine is reacted with 3-bromopropene in an aqueous solution. The mixture is heated to reflux for approximately 30 minutes. Following the reaction, the product is isolated and purified to yield N,N-dimethylallylamine.[1]

-

Quantitative Data: This method has been reported to yield approximately 62.5% of the final product.[1]

A similar and widely used method employs allyl chloride as the alkylating agent.

-

Reaction Scheme: CH₂=CHCH₂Cl + (CH₃)₂NH + NaOH → CH₂=CHCH₂N(CH₃)₂ + NaCl + H₂O

-

Experimental Protocol: In a suitable reactor, 3-chloropropene is reacted with dimethylamine in the presence of sodium hydroxide, which acts as an acid scavenger. The reaction can be carried out with or without a solvent such as carbon tetrachloride. The reaction mixture is maintained at a temperature of 45°C for 45 hours. After the reaction is complete, the aqueous layer is separated to yield N,N-dimethylallylamine.[1]

-

Phase Transfer Catalysis: The efficiency of the reaction between an aqueous solution of dimethylamine and an organic solution of allyl chloride can be significantly improved by the use of a phase-transfer catalyst (PTC).[3][4][5] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed. The PTC facilitates the transfer of the dimethylamine nucleophile from the aqueous phase to the organic phase where the reaction with allyl chloride occurs.[3][4][5]

Figure 1: Workflow of Phase Transfer Catalysis in DMAA Synthesis.

Catalytic Amination of Allyl Alcohol

More recent synthetic strategies focus on the direct reaction of allyl alcohol with dimethylamine, a more atom-economical and environmentally benign approach. These methods typically require a metal catalyst.

An iridium catalyst bearing an N-heterocyclic carbene (NHC) ligand has been shown to be effective for the N,N-dimethylamination of primary alcohols, including allyl alcohol, using an aqueous solution of dimethylamine.[6][7][8]

-

Reaction Principle: This method operates via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with dimethylamine.[6][7][8]

Figure 2: Reaction Pathway for Iridium-Catalyzed Amination.

-

Experimental Protocol: A general procedure involves heating a mixture of the primary alcohol, aqueous dimethylamine, and the iridium catalyst in the absence of an organic solvent.[6][7][8] The reaction is typically carried out in a sealed vessel under an inert atmosphere.

Tabular Summary of Synthetic Methods

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alkylation | Dimethylamine, 3-Bromopropene | - | Water | Reflux | 0.5 | 62.5 | [1] |

| Alkylation | Dimethylamine, Allyl Chloride | NaOH | CCl₄ or none | 45 | 45 | Not specified | [1] |

| Catalytic Amination | Allyl Alcohol, Dimethylamine | Iridium-NHC Catalyst | None (aqueous DMA) | Not specified | Not specified | High | [6][7][8] |

Spectroscopic Data

The identity and purity of N,N-dimethylallylamine are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): [9]

-

δ 5.83 ppm (m, 1H): -CH=CH₂

-

δ 5.14 ppm (d, J=17.3 Hz, 1H): =CH₂ (trans)

-

δ 5.10 ppm (d, J=9.7 Hz, 1H): =CH₂ (cis)

-

δ 2.91 ppm (d, J=6.4 Hz, 2H): -CH₂-N

-

δ 2.22 ppm (s, 6H): -N(CH₃)₂

-

-

¹³C NMR (Carbon-13 NMR): [10]

-

δ 136.2 ppm: -CH=

-

δ 115.8 ppm: =CH₂

-

δ 61.9 ppm: -CH₂-

-

δ 45.2 ppm: -N(CH₃)₂

-

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylallylamine exhibits characteristic absorption bands corresponding to its functional groups.[11] Key peaks include:

-

~3080 cm⁻¹: =C-H stretch (alkene)

-

~2970-2820 cm⁻¹: C-H stretch (alkane)

-

~1645 cm⁻¹: C=C stretch (alkene)

-

~1460 cm⁻¹: C-H bend (alkane)

-

~1265 cm⁻¹: C-N stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of N,N-dimethylallylamine shows a molecular ion peak (M⁺) at m/z = 85.[11][12] Common fragmentation patterns involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-C bond alpha to the nitrogen atom.[13]

Conclusion

The synthesis of N,N-dimethylallylamine has evolved from classical alkylation methods to more sophisticated and sustainable catalytic approaches. While the reaction of dimethylamine with allyl halides remains a robust and widely practiced method, the development of catalytic systems utilizing allyl alcohol offers significant advantages in terms of atom economy and reduced waste. This guide provides a foundational understanding of the key synthetic routes to this important chemical intermediate, equipping researchers with the knowledge to select and implement the most suitable method for their specific applications. The detailed spectroscopic data serves as a valuable reference for the characterization and quality control of N,N-dimethylallylamine.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives [organic-chemistry.org]

- 7. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N, N-Dimethylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethylallylamine(2155-94-4) 1H NMR spectrum [chemicalbook.com]

- 10. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Allyl-N,N-dimethylamine [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Quaternary Ammonium Compounds from N,N-Dimethylallylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of quaternary ammonium compounds (QACs) using N,N-dimethylallylamine as a starting material. The synthesis primarily proceeds via the Menschutkin reaction, a versatile and widely used method for the N-alkylation of tertiary amines.

Introduction

Quaternary ammonium compounds (QACs) are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. This unique structural feature imparts a range of useful properties, making them valuable in various fields, including as antimicrobial agents, surfactants, phase-transfer catalysts, and in drug development. N,N-dimethylallylamine is a readily available tertiary amine that serves as a versatile precursor for the synthesis of a diverse array of QACs, particularly those containing an allyl group which can be further functionalized.

The applications of QACs in the pharmaceutical and biomedical fields are expanding. Their cationic nature facilitates interaction with negatively charged cell membranes, leading to antimicrobial and anticancer activities. Furthermore, appropriately functionalized QACs are being explored as drug delivery vectors, including for gene therapy.[1][2][3]

Synthesis Overview: The Menschutkin Reaction

The synthesis of quaternary ammonium compounds from N,N-dimethylallylamine is achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by the tertiary amine, forming a quaternary ammonium salt.[4] The general scheme for this reaction is depicted below.

Caption: General scheme of the Menschutkin reaction for the synthesis of QACs from N,N-dimethylallylamine.

The reactivity of the alkyl halide (R-X) typically follows the order R-I > R-Br > R-Cl. The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) generally favoring the reaction.

Experimental Protocols

The following protocols provide detailed methods for the synthesis of various quaternary ammonium compounds from N,N-dimethylallylamine.

Protocol 1: Synthesis of N-Allyl-N,N-dimethyl-N-benzylammonium Chloride

This protocol details the synthesis of a QAC with a benzyl group, which is often explored for its biological activities.

Materials:

-

N,N-Dimethylallylamine

-

Benzyl chloride

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylallylamine (1.0 eq) in anhydrous acetone.

-

Slowly add benzyl chloride (1.05 eq) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.

-

Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain N-allyl-N,N-dimethyl-N-benzylammonium chloride.

Protocol 2: Synthesis of N-Allyl-N,N-dimethyl-N-dodecylammonium Bromide

This protocol describes the synthesis of a QAC with a long alkyl chain, a common feature for antimicrobial agents.

Materials:

-

N,N-Dimethylallylamine

-

1-Bromododecane

-

Acetonitrile (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

In a sealed tube, dissolve N,N-dimethylallylamine (1.0 eq) in anhydrous acetonitrile.

-

Add 1-bromododecane (1.0 eq) to the solution.

-

Heat the reaction mixture at 80 °C for 48 hours.

-

Cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting viscous oil with anhydrous hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-allyl-N,N-dimethyl-N-dodecylammonium bromide.

Protocol 3: Synthesis of Diallyldimethylammonium Chloride (DADMAC)

This protocol outlines the synthesis of a well-known monomer used in the production of polyelectrolytes.

Materials:

-

N,N-Dimethylallylamine

-

Allyl chloride

-

Ethanol

-

Sodium hydroxide (optional, for neutralization if starting from dimethylamine)

Procedure:

-

In a pressure-rated reaction vessel, combine N,N-dimethylallylamine (1.0 eq) and allyl chloride (1.1 eq) in ethanol.

-

Seal the vessel and heat the mixture to 60-70 °C for 12-24 hours. The pressure will increase during the reaction.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product is typically obtained as a solution in ethanol and can be used directly for polymerization or purified by precipitation with a non-solvent like acetone or by removal of the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of various QACs from N,N-dimethylallylamine based on literature reports.

| Product Name | Alkyl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Allyl-N,N-dimethyl-N-benzylammonium Chloride | Benzyl chloride | Acetone | Reflux | 24 | >90 |

| N-Allyl-N,N-dimethyl-N-dodecylammonium Bromide | 1-Bromododecane | Acetonitrile | 80 | 48 | ~85-95 |

| Diallyldimethylammonium Chloride (DADMAC) | Allyl chloride | Ethanol | 60-70 | 12-24 | >95 |

| N-Allyl-N,N,N-trimethylammonium Iodide | Methyl iodide | Acetonitrile | RT | 12 | >98 |

Applications in Drug Development

QACs derived from N,N-dimethylallylamine are promising candidates for various applications in drug development due to their diverse biological activities.

Antimicrobial Agents

The cationic nature of these QACs allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell death. The presence of a lipophilic alkyl chain enhances this activity. QACs with varying alkyl chain lengths can be synthesized to optimize their antimicrobial spectrum and efficacy.[5][6]

Anticancer Agents

Several studies have explored the potential of QACs as anticancer agents.[7] Their mechanism of action is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The structural modifications of the QACs, such as the nature of the alkyl groups, can be tailored to improve selectivity towards cancer cells and reduce toxicity to normal cells.[8][9]

Gene Delivery

The permanent positive charge of QACs makes them suitable for complexing with negatively charged nucleic acids like DNA and RNA. These complexes, often in the form of nanoparticles, can facilitate the entry of genetic material into cells, a crucial step in gene therapy. The allyl group on the QACs derived from N,N-dimethylallylamine offers a site for further modification to attach targeting ligands or other functionalities to improve the efficiency and specificity of gene delivery.[2][3]

Signaling Pathways

The precise signaling pathways modulated by QACs derived from N,N-dimethylallylamine are still under active investigation. However, for their anticancer effects, it is hypothesized that they may induce apoptosis through pathways involving the mitochondria and the activation of caspases. Their interaction with the cell membrane can also trigger a cascade of intracellular signaling events leading to cell death.

Caption: A simplified proposed signaling pathway for QAC-induced apoptosis.

Conclusion

N,N-dimethylallylamine is a valuable and versatile starting material for the synthesis of a wide range of quaternary ammonium compounds. The straightforward nature of the Menschutkin reaction allows for the facile introduction of various functional groups, enabling the tuning of their physicochemical and biological properties. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these promising compounds in their respective fields. Further research into their specific mechanisms of action and signaling pathways will undoubtedly unlock their full therapeutic potential.

References

- 1. Synthesis of lipopolyhydroxylalkyleneamines for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polymeric Carriers for Gene Delivery: Chitosan and Poly(amidoamine) Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www3.nd.edu [www3.nd.edu]

- 5. [Preparation and antibacterial activity of quaternary ammonium salt monomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 1,1-Dimethylallylamine in Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dimethylallylamine, also known as 2-methylbut-3-en-2-amine, is a tertiary allylamine that holds potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its sterically hindered tertiary amine and reactive allyl group offer unique opportunities for the construction of complex molecular architectures. While direct applications in the synthesis of currently marketed drugs are not widely documented, its reactivity profile suggests its utility in creating novel scaffolds for drug discovery. This document outlines potential applications and experimental protocols for the use of 1,1-dimethylallylamine in the preparation of pharmaceutical intermediates, drawing parallels from the well-established chemistry of other allylamine derivatives used in antifungal agents like naftifine and terbinafine.

The allylamine moiety is a critical pharmacophore in several antifungal drugs that function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to an accumulation of toxic squalene in the fungal cell, disrupting the cell membrane and leading to cell death.[1] The unique structural features of 1,1-dimethylallylamine could be exploited to develop new antifungal agents or other therapeutic molecules.

Potential Applications in Pharmaceutical Synthesis

The reactivity of the double bond in 1,1-dimethylallylamine allows for a variety of chemical transformations to introduce this structural motif into larger molecules. Key potential reactions for generating pharmaceutical intermediates include hydroamination and Mizoroki-Heck coupling reactions.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines.[3] While 1,1-dimethylallylamine itself does not undergo hydroamination (as it is a tertiary amine), it can be synthesized via hydroamination and its allyl group can participate in related reactions. For instance, palladium-catalyzed hydroamination of dienes with hydrazine and hydroxylamine derivatives can lead to the formation of tertiary allylamines.[4] This suggests that similar catalytic systems could be employed to couple 1,1-dimethylallylamine with other molecules containing reactive C=C bonds, thereby generating more complex amine structures.

Mizoroki-Heck Coupling Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules. The vinyl group of 1,1-dimethylallylamine can act as the alkene component in a Heck reaction, allowing for the introduction of aryl or vinyl substituents. This strategy can be employed to synthesize cinnamylamine derivatives, which are precursors to various biologically active compounds. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent.[7]

Experimental Protocols

The following are generalized protocols for reactions that could be adapted for 1,1-dimethylallylamine based on established procedures for similar allylamines.

Protocol 1: Palladium-Catalyzed Mizoroki-Heck Arylation of 1,1-Dimethylallylamine (Hypothetical)

This protocol describes a potential method for the arylation of 1,1-dimethylallylamine with an aryl iodide.

Materials:

-

1,1-Dimethylallylamine

-

Aryl iodide (e.g., iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) acetate (AgOAc)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Nitrogen or Argon gas supply

Procedure:

-